8-Bromo-4-hydroxy-6-methyl-3-quinolinecarbonitrile
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Overview
Description
3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- is a chemical compound with the molecular formula C11H7BrN2O It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- typically involves multi-step organic reactions. One common synthetic route includes the bromination of 6-methylquinoline, followed by nitrile formation and hydroxylation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to optimize the synthesis process .
Chemical Reactions Analysis
3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- can be compared with other quinoline derivatives such as:
8-Bromo-4-hydroxyquinoline: Lacks the nitrile and methyl groups, which may affect its reactivity and applications.
6-Methylquinoline: Lacks the bromine, hydroxyl, and nitrile groups, making it less versatile in chemical reactions.
4-Hydroxyquinoline: Lacks the bromine, methyl, and nitrile groups, which can influence its biological activity. The presence of the bromine, hydroxyl, and methyl groups in 3-Quinolinecarbonitrile, 8-bromo-4-hydroxy-6-methyl- makes it unique and potentially more useful in specific applications
Properties
IUPAC Name |
8-bromo-6-methyl-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHQLXNXLKYIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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